3-(Chloromethyl)pyrazine-2-carbonitrile
Description
Significance of Functionalized Pyrazine (B50134) Architectures
The true synthetic power of the pyrazine core is unlocked through functionalization—the strategic placement of various chemical groups onto the heterocyclic ring. These modifications dramatically alter the molecule's electronic properties, reactivity, and three-dimensional shape, thereby influencing its biological activity and potential applications. For instance, the introduction of halogen atoms, such as chlorine, creates reactive sites that are susceptible to nucleophilic substitution, allowing for the facile introduction of other functional groups. chemicalbook.com This is a common strategy employed in medicinal chemistry to explore structure-activity relationships (SARs) by creating libraries of related compounds.
Furthermore, the addition of electron-withdrawing groups, such as the carbonitrile (cyano) group, can render the pyrazine ring electron-deficient. chemicalbook.comhsppharma.com This electronic modulation is critical for applications beyond medicine, particularly in materials science. Cyano-functionalized pyrazines have been investigated as building blocks for n-type polymer semiconductors, which are essential components in organic thermoelectrics and other electronic devices. hsppharma.com The ability to combine different functional groups on the pyrazine scaffold allows chemists to fine-tune the molecule's properties for specific and sophisticated applications in both drug discovery and materials science. mdpi.com
Academic Research Rationale for Investigating 3-(Chloromethyl)pyrazine-2-carbonitrile
The specific compound this compound is a prime example of a highly functionalized pyrazine architecture that holds significant academic and synthetic interest. The rationale for its investigation stems from its unique combination of three key structural features: the pyrazine core, a reactive chloromethyl group, and a versatile carbonitrile group.
The chloromethyl group (-CH₂Cl) acts as a potent electrophilic handle. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of oxygen, nitrogen, sulfur, or carbon-based substituents through nucleophilic substitution reactions, providing a powerful tool for molecular elaboration.
Simultaneously, the carbonitrile group (-C≡N) offers a wealth of synthetic possibilities. It can be hydrolyzed to form a carboxamide or a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions. The partial hydrolysis of a nitrile on a pyrazine ring to a carboxamide is a known transformation used in the synthesis of pyrazinamide derivatives. orgsyn.orgchemicalbook.com
Therefore, this compound is investigated as a bifunctional building block. It provides two distinct and orthogonal sites for chemical modification, enabling the synthesis of complex, multi-substituted pyrazine derivatives that would be difficult to access through other means. Its value lies in its potential to serve as a versatile intermediate for constructing novel compounds for evaluation in medicinal chemistry and materials science programs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1197237-75-4 |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Note: Detailed experimental data such as melting point and boiling point are not widely reported in the cited literature. |
Overview of Research Trajectories in Pyrazine Chemistry
Contemporary research in pyrazine chemistry is diverse and dynamic, progressing along several key trajectories.
Total Synthesis and Methodology: Chemists continue to develop innovative methods for constructing complex natural products that feature a pyrazine core. mdpi.com This includes the development of novel coupling reactions and strategies for regioselective functionalization.
Medicinal Chemistry and Drug Discovery: The pyrazine scaffold remains a major focus in the search for new therapeutic agents. smolecule.com Current efforts are aimed at synthesizing and screening novel pyrazine derivatives for a wide range of diseases, leveraging the scaffold's proven biological potential.
Materials Science: There is a growing interest in using pyrazine-based molecules as building blocks for advanced materials. mdpi.com Research is focused on creating pyrazine-containing polymers and coordination complexes for applications in electronics, optics, and gas adsorption. hsppharma.com This includes the design of π-conjugated polymers for photovoltaic devices and porous metal-organic frameworks (MOFs). mdpi.com
Catalysis: Functionalized pyrazines are also being explored as ligands in catalysis. chemicalbook.com The nitrogen atoms in the pyrazine ring can coordinate with metal centers, and the electronic properties of the ligand can be tuned by other substituents to influence the activity and selectivity of the catalyst.
These research avenues highlight the enduring importance and versatility of the pyrazine heterocycle, with compounds like this compound serving as key intermediates that enable exploration and innovation across the chemical sciences.
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
3-(chloromethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3H2 |
InChI Key |
BSCSHGRVOARGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)C#N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Chemistry of 3 Chloromethyl Pyrazine 2 Carbonitrile
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chlorine atom in the chloromethyl group is susceptible to displacement by various nucleophiles, a classic example of nucleophilic substitution. This reactivity is a cornerstone of its synthetic utility.
Reactions with Nitrogen-Based Nucleophiles
The reaction of 3-(chloromethyl)pyrazine-2-carbonitrile with nitrogen-based nucleophiles such as amines and hydrazine (B178648) hydrate (B1144303) provides a direct route to a variety of nitrogen-containing pyrazine (B50134) derivatives. These reactions typically proceed via an SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
For instance, the reaction with various primary and secondary amines leads to the corresponding aminomethyl-pyrazine derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield. Similarly, reaction with hydrazine hydrate can be used to introduce a hydrazinylmethyl group, which can serve as a precursor for further cyclization reactions to form fused heterocyclic systems.
The following table summarizes representative examples of nucleophilic substitution reactions with nitrogen-based nucleophiles:
| Nucleophile | Reagent | Product | Reference |
| Amines | Various primary and secondary amines | 3-(Aminomethyl)pyrazine-2-carbonitrile derivatives | nih.govresearchgate.net |
| Hydrazine Hydrate | N2H4·H2O | 3-(Hydrazinylmethyl)pyrazine-2-carbonitrile |
Reactions with Oxygen-Based Nucleophiles
Oxygen-based nucleophiles, such as alkoxides, can also displace the chlorine atom of the chloromethyl group to form the corresponding alkoxy-substituted pyrazine derivatives. researchgate.net These reactions are typically performed under basic conditions, often using a sodium or potassium alkoxide in an alcoholic solvent. The resulting ethers are valuable intermediates in the synthesis of various pyrazine-containing compounds. researchgate.net
A representative reaction is the conversion to 3-(alkoxymethyl)pyrazine-2-carbonitrile derivatives:
| Nucleophile | Reagent | Product | Reference |
| Alkoxides | Sodium or potassium alkoxides | 3-(Alkoxymethyl)pyrazine-2-carbonitrile derivatives | researchgate.net |
Reactions with Sulfur-Based Nucleophiles
Sulfur-based nucleophiles, including thiols and thioethers, readily react with this compound to afford the corresponding sulfur-substituted pyrazines. mdpi.com These reactions provide access to a range of thioethers and other sulfur-containing pyrazine derivatives, which are of interest in various fields of chemistry. For example, reaction with sodium hydrosulfide (B80085) can introduce a thiol group. chemicalbook.com
The following table provides an example of this type of reaction:
| Nucleophile | Reagent | Product | Reference |
| Thiols/Thioethers | R-SH, R-S-R' | 3-(Thioalkyl)pyrazine-2-carbonitrile derivatives | mdpi.com |
Reactivity of the Pyrazine-2-carbonitrile Functional Group
Beyond the chloromethyl group, the pyrazine-2-carbonitrile moiety itself offers opportunities for further chemical transformations.
Transformations of the Nitrile Group
The nitrile group (-CN) is a versatile functional group that can undergo a variety of transformations. One notable reaction is its participation in cyclization reactions. For instance, intramolecular cyclization can occur where a nucleophilic group, introduced via substitution at the chloromethyl position, attacks the nitrile carbon. This can lead to the formation of fused ring systems, such as pyrazolo-pyrrolo-pyrazines. tandfonline.com The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, although these transformations are less commonly the primary focus in the context of this specific starting material's derivatization.
An example of a cyclization reaction involving the nitrile group is:
| Reaction Type | Conditions | Product | Reference |
| Intramolecular C-N Cyclization | AuCl3, NaH | Pyrazolo-pyrrolo-pyrazine derivatives | tandfonline.com |
Nucleophilic Aromatic Substitution on the Pyrazine Ring System
The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.denih.gov While the chloromethyl group is the more reactive site for nucleophilic attack under many conditions, under specific circumstances, nucleophilic displacement of other substituents on the pyrazine ring can be achieved. The presence of the electron-withdrawing nitrile group further activates the ring towards such substitutions. However, direct nucleophilic substitution on the pyrazine ring of this compound itself is less common, as reactions at the chloromethyl group are generally more facile. It is more typical to see SNAr reactions on related chloropyrazine derivatives. organic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization
The chloromethyl group of this compound acts as a potent electrophilic handle, analogous to a benzylic halide. This reactivity is harnessed in various metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds, thereby introducing a wide array of functional groups onto the pyrazine scaffold.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming C-C bonds. youtube.commdpi.com While direct Suzuki coupling with aryl chlorides can be challenging, the enhanced reactivity of the chloromethyl group in this compound makes it a more amenable substrate for such transformations.
Research in this area has primarily focused on analogous systems, such as the coupling of other chloromethyl-substituted heterocycles with arylboronic acids. These studies demonstrate that the reaction typically proceeds efficiently in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results by promoting the oxidative addition of the palladium(0) catalyst to the C-Cl bond and preventing catalyst deactivation.
A general representation of the Suzuki coupling of this compound is depicted below:
Figure 1: General Scheme of Suzuki Coupling with this compound >
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-100 | Good to Excellent | Analogous Systems |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | Good | Analogous Systems |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | Moderate to Good | Analogous Systems |
| Table 1: Representative Conditions for Suzuki Coupling of Analogous Chloromethyl-Heterocycles. |
Note: The data in this table is based on analogous systems and serves as a predictive guide for the reactivity of this compound.
Buchwald-Hartwig Amination Protocols
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with organic halides. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the reactivity of the chloromethyl group in this compound makes it a suitable substrate for this transformation, allowing for the introduction of a diverse range of primary and secondary amines.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orgyoutube.com The selection of the palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope. nih.gov
Figure 2: General Scheme of Buchwald-Hartwig Amination with this compound >
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Amine Scope | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | Primary & Secondary | High | wikipedia.org |
| Pd(OAc)₂ / BrettPhos | LiHMDS | Dioxane | 100 | Anilines, Alkylamines | Good to Excellent | nih.gov |
| [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | t-BuOH | 90-110 | Heterocyclic Amines | Good | nih.gov |
| Table 2: Typical Conditions for Buchwald-Hartwig Amination of Analogous Benzylic-type Halides. |
Note: The data in this table is based on analogous systems and serves as a predictive guide for the reactivity of this compound.
Dearomatization Strategies and Subsequent Functionalization of Pyrazine Systems
Dearomatization reactions provide a powerful strategy to access three-dimensional molecular architectures from flat aromatic precursors. mdpi.com For pyrazine systems, which are inherently electron-deficient, nucleophilic dearomatization is a viable approach, particularly when the ring is further activated by electron-withdrawing groups like the cyano group in this compound. researchgate.net
The dearomatization of pyrazines can be achieved through various methods, including reduction or the addition of nucleophiles. The resulting di- or tetrahydropyrazine (B3061110) derivatives are valuable intermediates that can undergo subsequent functionalization to introduce additional complexity and stereocenters. researchgate.net
For instance, the partial reduction of the pyrazine ring can lead to dihydropyrazine (B8608421) intermediates. The remaining double bond and the functional groups present, such as the chloromethyl and cyano groups, can then be selectively manipulated. This stepwise approach allows for the controlled installation of multiple substituents with defined stereochemistry.
While specific dearomatization strategies for this compound are not extensively documented, the general principles of pyrazine dearomatization suggest that this compound would be a promising substrate for such transformations. The electron-withdrawing nature of both the pyrazine ring and the cyano group would facilitate nucleophilic attack, and the chloromethyl group provides a handle for further diversification of the dearomatized product.
Figure 3: Conceptual Dearomatization and Subsequent Functionalization of this compound >
The development of catalytic and stereoselective dearomatization methods for substituted pyrazines is an active area of research, with the potential to unlock novel chemical space for drug discovery and materials science.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as a primary method for elucidating the carbon-hydrogen framework of 3-(Chloromethyl)pyrazine-2-carbonitrile. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of this compound provides direct evidence for the arrangement of protons in the molecule. The spectrum is characterized by two distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and a singlet for the aliphatic protons of the chloromethyl group.
The two protons on the pyrazine ring appear as doublets in the aromatic region of the spectrum, typically observed between δ 8.5 and 9.5 ppm. Their specific chemical shifts and coupling constants are crucial for confirming their positions on the heterocyclic core. The protons at positions 5 and 6 of the pyrazine ring exhibit characteristic downfield shifts. For instance, in a related pyrazine derivative, N'-benzylidenepyrazine-2-carbohydrazonamide, the pyrazine protons are observed at δ 8.74-8.75 ppm and δ 9.40 ppm. nih.gov
The chloromethyl (-CH₂Cl) group protons appear as a distinct singlet, as there are no adjacent protons to cause spin-spin splitting. This signal is typically found in the range of δ 4.5 to 5.0 ppm. This characteristic chemical shift is indicative of a methylene (B1212753) group attached to both an aromatic ring and an electronegative chlorine atom.
Table 1: ¹H NMR Spectral Data for this compound This table presents typical chemical shift ranges for the protons in this compound based on analogous structures and general principles.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazine-H | 8.5 - 9.5 | Doublet |
| Pyrazine-H | 8.5 - 9.5 | Doublet |
| -CH₂Cl | 4.5 - 5.0 | Singlet |
The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of the molecule. bhu.ac.inudel.edu Each non-equivalent carbon atom in this compound gives a distinct signal, allowing for complete structural assignment. bhu.ac.inudel.edu
The carbon atoms of the pyrazine ring typically resonate in the aromatic region, between δ 125 and 170 ppm. oregonstate.edu The carbon atom attached to the electron-withdrawing nitrile group (C2) and the carbon attached to the chloromethyl group (C3) are expected to be significantly deshielded. The nitrile carbon (-C≡N) itself appears in a characteristic range, generally between δ 110 and 120 ppm. oregonstate.edu The carbon of the chloromethyl group (-CH₂Cl) is found in the aliphatic region, typically between δ 40 and 55 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table outlines the expected chemical shift ranges for the carbon atoms in the molecule, based on data from similar structures and established correlation charts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₂Cl | 40 - 55 |
| -C ≡N | 110 - 120 |
| Pyrazine Ring Carbons | 125 - 170 |
| C -CN | 125 - 170 |
| C -CH₂Cl | 125 - 170 |
While less common, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms within the pyrazine ring. youtube.com The chemical shifts of the two nitrogen atoms are sensitive to their local environment and can be used to study electronic effects and potential interactions. rsc.org For pyrazine itself, ¹⁵N NMR studies have been conducted, often employing hyperpolarization techniques to enhance signal intensity. acs.org The chemical shifts of the pyrazine nitrogens can be influenced by substitution, and in the case of this compound, would reflect the electronic effects of the chloromethyl and nitrile groups. rsc.orgresearchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, provides a unique "fingerprint" of the molecule by probing its vibrational modes. These methods are excellent for identifying the presence of specific functional groups.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. ijcmas.com A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of the pyrazine ring typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring are found in the 1400-1600 cm⁻¹ region. nih.gov The aliphatic C-H stretching of the chloromethyl group will have bands in the 2850-3000 cm⁻¹ range, while the C-Cl stretching vibration is expected in the lower frequency region of 600-800 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound This table summarizes the expected vibrational frequencies for the main functional groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (-CH₂) | Stretch | 2850 - 3000 |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Pyrazine Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Raman spectroscopy provides complementary information to FT-IR. For pyrazine and its derivatives, Raman spectroscopy is particularly powerful. rsc.org The symmetric vibrations of the pyrazine ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum.
Furthermore, Surface-Enhanced Raman Scattering (SERS) has been extensively studied for pyrazine and related molecules. nih.govresearchgate.net SERS utilizes the interaction of the molecule with nanostructured metal surfaces (typically gold or silver) to dramatically enhance the Raman signal. rsc.orgrsc.orgosti.govscispace.com This technique allows for highly sensitive detection and can provide information about the orientation of the molecule on the metal surface. nih.govresearchgate.net Studies on pyrazine-2-carbonitrile, a closely related compound, have demonstrated that it interacts strongly with gold surfaces, leading to significant SERS enhancement and shifts in Raman bands, which can be used for quantitative analysis. nih.govresearchgate.netnih.gov For this compound, SERS could be a valuable tool for detailed structural analysis and for studying its interactions with surfaces. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems and functional groups present in the molecule.
The electronic absorption spectrum of pyrazine and its derivatives is characterized by transitions involving n→π* and π→π* orbitals. The pyrazine ring itself, being an aromatic heterocycle, exhibits characteristic absorption bands. The presence of the carbonitrile (-C≡N) and chloromethyl (-CH₂Cl) substituents on the pyrazine ring in this compound influences the position and intensity of these absorption maxima (λmax).
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Chromophore |
| n → π | 320 - 340 | Low | Pyrazine ring nitrogen lone pairs |
| π → π | 265 - 285 | High | Pyrazine ring and nitrile group |
The solvent polarity can also influence the absorption spectrum. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as the polar solvent stabilizes the non-bonding orbital more than the antibonding orbital. Conversely, for π→π* transitions, a bathochromic (red) shift is often observed with increasing solvent polarity due to the stabilization of the more polar excited state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern upon ionization. For this compound (C₆H₄ClN₃), mass spectrometry provides definitive confirmation of its elemental composition and connectivity.
The molecular weight of this compound is 153.57 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this molecular weight. Due to the presence of the chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the molecular ion will appear as a characteristic isotopic cluster of two peaks: [M]⁺ at m/z 153 and [M+2]⁺ at m/z 155, with a relative intensity ratio of approximately 3:1. docbrown.info
Electron impact (EI) ionization is a common method that imparts significant energy to the molecule, leading to characteristic fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule's structure. While a specific experimental mass spectrum for this compound was not found, a plausible fragmentation pathway can be predicted based on the known fragmentation of pyrazines and halogenated compounds.
A primary fragmentation pathway would likely involve the loss of the chloromethyl group or a chlorine radical. The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds. miamioh.edu
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure | Plausible Fragmentation Pathway |
| 153/155 | [C₆H₄ClN₃]⁺ | Molecular Ion (M⁺) |
| 118 | [C₆H₄N₃]⁺ | Loss of Cl radical from M⁺ |
| 126 | [C₅H₃ClN₂]⁺ | Loss of HCN from M⁺ |
| 91 | [C₅H₃N₂]⁺ | Loss of Cl radical from the fragment at m/z 126 |
| 78 | [C₄H₂N₂]⁺ | Fragmentation of the pyrazine ring |
Note: The fragmentation pathway presented is a prediction based on general principles of mass spectrometry and the analysis of related compounds. The relative abundances of the fragment ions would require experimental verification.
The fragmentation would likely proceed with the initial loss of a chlorine radical (Cl•) to form a more stable pyrazinylmethyl cation at m/z 118. Another possible fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyrazine ring, a common fragmentation for nitrogen-containing heterocyclic compounds, leading to a fragment ion at m/z 126 (containing chlorine). Further fragmentation of the pyrazine ring would lead to smaller characteristic ions.
Synthetic Utility and Applications in Advanced Organic Chemistry
3-(Chloromethyl)pyrazine-2-carbonitrile as a Key Building Block
The strategic placement of reactive functional groups on the pyrazine (B50134) ring makes this compound an ideal starting material for the synthesis of more complex heterocyclic structures. The chloromethyl group serves as a key handle for introducing various substituents through nucleophilic substitution reactions, while the cyano group can be either retained or transformed to introduce further chemical diversity.
Synthesis of Novel Fused Pyrazine Systems
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as it allows for the creation of rigid, planar molecules with unique electronic and biological properties. While direct synthetic routes from this compound to certain complex fused systems are not extensively documented, its structure provides a clear potential for the synthesis of various fused pyrazines, including triazolo[4,3-a]pyrazines and thieno[3,2-e]pyrazolo[3,4-b]pyrazines.
Triazolo[4,3-a]pyrazines: The synthesis of the triazolo[4,3-a]pyrazine core is of significant interest due to the prevalence of this scaffold in medicinally important compounds. lifechemicals.comcetjournal.it A plausible synthetic strategy starting from this compound would involve the initial conversion of the chloromethyl group to a hydrazinyl moiety. This could be achieved through reaction with hydrazine (B178648) hydrate (B1144303). Subsequent intramolecular cyclization, potentially facilitated by the nitrile group or its derivatives, would lead to the formation of the fused triazole ring. While specific examples with this exact starting material are not prevalent in the literature, the general synthetic methodology for triazolo[4,3-a]pyrazines often involves the cyclization of a pyrazine precursor bearing a hydrazine or a related functional group. aidic.itnih.gov
Thieno[3,2-e]pyrazolo[3,4-b]pyrazines: The synthesis of complex, multi-fused heterocyclic systems like thieno[3,2-e]pyrazolo[3,4-b]pyrazines represents a significant synthetic challenge. The utility of this compound as a precursor for such systems would likely involve a multi-step sequence. For instance, the chloromethyl group could be utilized to introduce a sulfur-containing nucleophile, which could then undergo further reactions to build the thiophene ring. The nitrile group, in turn, could serve as a precursor for the pyrazole (B372694) ring, potentially through reaction with hydrazine or its derivatives to form an amino-pyrazole intermediate that could then be fused to the pyrazine core. The synthesis of related thieno[3,2-e]pyrazolo[3,4-b]pyrazine compounds has been reported, highlighting the importance of functionalized pyrazine precursors in their construction. lifechemicals.comresearchgate.net
Construction of Polyfunctionalized Pyrazine Derivatives
The ability to introduce multiple and diverse functional groups onto a core scaffold is crucial for fine-tuning the properties of a molecule for specific applications. This compound is an excellent platform for the construction of such polyfunctionalized pyrazine derivatives.
The reactive chloromethyl group is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of a vast array of side chains and functional groups at this position. The nitrile group can also be subjected to a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or reacted with organometallic reagents to form ketones.
This dual reactivity allows for a modular approach to the synthesis of polyfunctionalized pyrazines. A summary of potential transformations is presented in the table below.
| Starting Material | Reagent/Condition | Functional Group Transformation | Resulting Derivative |
| This compound | R-NH₂ | Nucleophilic Substitution | 3-(Aminomethyl)pyrazine-2-carbonitrile |
| This compound | R-OH / Base | Nucleophilic Substitution | 3-(Alkoxymethyl)pyrazine-2-carbonitrile |
| This compound | R-SH / Base | Nucleophilic Substitution | 3-(Thioalkoxymethyl)pyrazine-2-carbonitrile |
| This compound | H₂O / H⁺ or OH⁻ | Nitrile Hydrolysis | 3-(Chloromethyl)pyrazine-2-carboxylic acid |
| This compound | LiAlH₄ or H₂/Catalyst | Nitrile Reduction | 3-(Chloromethyl)pyrazin-2-yl)methanamine |
Applications in Ligand Design for Coordination Chemistry
Pyrazine and its derivatives are well-established ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal centers. nih.govrsc.org The functional groups on this compound enhance its potential as a versatile ligand. The pyrazine ring itself can act as a bridging ligand, connecting two metal centers, or as a terminal ligand. The nitrile group can also coordinate to a metal ion, offering an additional binding site.
Furthermore, the chloromethyl group can be functionalized to introduce other coordinating groups, leading to the formation of polydentate ligands. For example, reaction with an amino alcohol could introduce both a nitrogen and an oxygen donor atom, creating a chelating ligand. The ability to systematically modify the ligand structure allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for applications in catalysis, sensing, and materials science. acs.org
Potential for Material Science Applications Based on Pyrazine Scaffolds
Pyrazine-containing scaffolds have garnered significant interest in materials science due to their unique electronic properties and their ability to form extended, conjugated systems. lifechemicals.com These properties make them promising candidates for a variety of applications, including organic electronic materials and corrosion inhibitors. aidic.itrsc.org
Organic Electronic Materials: The electron-deficient nature of the pyrazine ring, coupled with the potential for extended conjugation through appropriate functionalization, makes pyrazine derivatives attractive components for organic electronic materials. rsc.org By introducing electron-donating or electron-withdrawing groups through the reactive handles of this compound, the electronic properties of the resulting molecules can be tailored for specific applications, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to synthesize well-defined, functionalized pyrazine oligomers and polymers is key to advancing this field. nih.govscispace.comtu-dresden.de
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen are known to be effective corrosion inhibitors for various metals. aidic.itresearchgate.net Pyrazine derivatives have been shown to act as efficient corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. cetjournal.itscispace.com The presence of multiple nitrogen atoms in the pyrazine ring, along with the additional functional groups in derivatives of this compound, can enhance their adsorption and inhibitory efficiency. The ability to introduce different functional groups allows for the optimization of their performance for specific metals and corrosive environments.
Future Research Directions and Perspectives
Exploration of Sustainable and Efficient Synthetic Routes
The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. For 3-(chloromethyl)pyrazine-2-carbonitrile, future research will likely focus on developing synthetic routes that minimize environmental impact while maximizing yield and purity.
Current synthetic strategies, while effective, often rely on traditional batch methods that can be resource-intensive. The exploration of greener alternatives is paramount. This includes the investigation of biocatalytic methods, which employ enzymes to carry out specific chemical transformations under mild conditions. A recent study has demonstrated a novel biocatalytic approach for synthesizing asymmetric trisubstituted pyrazines using L-threonine dehydrogenase, showcasing the potential for enzymatic routes in pyrazine (B50134) synthesis. mdpi.com
Furthermore, the development of one-pot synthesis procedures presents a promising avenue for improving efficiency. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce solvent waste and purification steps. Research into cost-effective and environmentally benign methods, such as those utilizing t-BuOK at room temperature for pyrazine synthesis from diketo compounds and diamines, could be adapted for the synthesis of this compound. lifechemicals.comnih.gov The use of greener solvents and recyclable catalysts will also be a key focus, aiming to replace hazardous reagents and minimize waste generation. lifechemicals.comnih.gov
| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, process optimization. |
| One-Pot Synthesis | Increased efficiency, reduced solvent usage and waste. | Development of compatible reaction sequences. |
| Green Solvents/Catalysts | Reduced environmental impact, improved safety. | Screening and application of sustainable alternatives. |
Development of Stereoselective Transformations
The introduction of chirality into molecules is of immense importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Future research on this compound will undoubtedly delve into the development of stereoselective transformations to access enantiomerically pure derivatives.
The reactive chloromethyl group of this compound provides a handle for introducing a wide range of substituents. The development of asymmetric nucleophilic substitution reactions at the chloromethyl position would be a significant advancement. This could involve the use of chiral nucleophiles or chiral catalysts to control the stereochemical outcome of the reaction.
Furthermore, the pyrazine ring itself can be a target for stereoselective modifications. Asymmetric hydrogenation of the pyrazine ring, a method that has been successfully applied to other pyrazine derivatives to produce chiral piperazines with high enantioselectivity, could be explored. mdpi.com The use of chiral auxiliaries attached to the pyrazine core is another established strategy for directing stereoselective reactions.
| Stereoselective Approach | Potential Application to this compound | Desired Outcome |
| Asymmetric Nucleophilic Substitution | Reaction at the chloromethyl group with chiral nucleophiles/catalysts. | Enantiomerically enriched substituted pyrazines. |
| Asymmetric Hydrogenation | Reduction of the pyrazine ring using chiral catalysts. | Chiral piperazine (B1678402) derivatives. |
| Chiral Auxiliaries | Attachment of a chiral auxiliary to the pyrazine ring to direct subsequent reactions. | Stereocontrolled functionalization of the pyrazine core. |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and scale-up. The application of these technologies to the synthesis of this compound and its derivatives is a promising area for future investigation.
Flow chemistry has been successfully employed for the synthesis of other heterocyclic compounds, including pyrazinamide, where it enabled the integration of synthesis and crystallization steps. nih.govmdpi.com For this compound, a continuous flow process could offer better control over reaction parameters, such as temperature and reaction time, which is particularly important for managing the reactivity of the chloromethyl group and minimizing the formation of byproducts. The safe handling of potentially hazardous reagents is another key benefit of flow chemistry.
Automated synthesis platforms can be used for high-throughput screening of reaction conditions and for the rapid generation of libraries of this compound derivatives for biological screening. lifechemicals.com This can significantly accelerate the drug discovery process by allowing for the efficient exploration of structure-activity relationships.
Advanced Computational Design for Targeted Synthesis and Novel Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods can provide valuable insights to guide the design of new synthetic routes and predict novel reactivity.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule. mdpi.com These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for designing new reactions. For instance, DFT studies could elucidate the influence of the electron-withdrawing cyano group and the reactive chloromethyl group on the aromaticity and reactivity of the pyrazine ring.
Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful in silico tools for drug design. lifechemicals.com These methods can be used to predict the binding affinity of this compound derivatives to specific biological targets, thereby guiding the synthesis of compounds with desired pharmacological activities. mdpi.comchemicalbook.com Computational screening of virtual libraries of derivatives can prioritize the synthesis of the most promising candidates, saving time and resources. acs.org
Expansion of Synthetic Applications in Complex Molecular Architectures
The true value of a synthetic building block lies in its ability to be incorporated into more complex and functionally rich molecular architectures. Future research on this compound will undoubtedly focus on expanding its applications in the synthesis of novel and intricate molecules with potential applications in medicine and materials science.
The reactive chloromethyl and cyano groups of this compound make it an ideal starting material for the construction of fused heterocyclic systems. For example, it could be used in the synthesis of pyrazino[2,3-b]indoles or other polycyclic aromatic compounds with interesting electronic and photophysical properties. The synthesis of fused pyrazines and pyridazines is an active area of research. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Chloromethyl)pyrazine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a reaction where 5-(chloromethyl)pyrazine-2-carbonitrile is used as a precursor, reacting with sodium methoxide or other nucleophiles. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux conditions at 50–80°C), and stoichiometric ratios to minimize side reactions like over-alkylation. Characterization involves IR (C≡N stretch at ~2,220 cm⁻¹), NMR (δ 4.5–5.5 ppm for CH₂Cl), and MS (m/z 153.55 [M⁺]) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?
- Methodology : Use a combination of ¹H/¹³C NMR to identify the chloromethyl group (e.g., δ ~4.6 ppm for CH₂Cl in ¹H NMR; δ ~40–45 ppm for CH₂Cl in ¹³C NMR) and the pyrazine ring protons (δ ~8.5–9.5 ppm). IR confirms the nitrile group (sharp peak at ~2,220 cm⁻¹). Mass spectrometry (MS) validates molecular weight (MW 153.55) and fragmentation patterns. For purity assessment, HPLC with a C18 column and UV detection at 254 nm is recommended .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to avoid moisture absorption and photodegradation. The chloromethyl group is prone to hydrolysis; thus, solvents like dry DCM or acetonitrile are preferred for reactions. Regular TLC or HPLC monitoring is advised to detect decomposition products such as 3-hydroxymethylpyrazine-2-carbonitrile .
Advanced Research Questions
Q. What strategies optimize regioselectivity in derivatization reactions involving the chloromethyl group?
- Methodology : To target the chloromethyl group selectively, use bulky bases (e.g., DBU) to minimize nucleophilic attack on the pyrazine ring. highlights a Suzuki coupling where the chloromethyl group remains intact while modifying the pyrazine ring. Computational modeling (DFT) can predict reactive sites, and low-temperature kinetics (e.g., −20°C) may suppress competing pathways .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?
- Methodology : Contradictions often arise from solvent effects or tautomerism. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding with the nitrile group. Use deuterated chloroform or acetone for clearer spectra. Advanced 2D NMR (e.g., HSQC, HMBC) can assign ambiguous peaks, while X-ray crystallography provides definitive structural confirmation .
Q. What mechanistic insights explain the reactivity of this compound in metal-catalyzed cross-coupling reactions?
- Methodology : The chloromethyl group acts as a leaving group in Pd-catalyzed couplings (e.g., Heck or Buchwald-Hartwig). demonstrates its use in forming C–N bonds with amines. Mechanistic studies (e.g., kinetic isotope effects or trapping intermediates) suggest oxidative addition of Pd(0) to the C–Cl bond is rate-limiting. Ligand choice (e.g., Xantphos) enhances catalytic efficiency .
Q. How does the electronic nature of the pyrazine ring influence the biological activity of this compound derivatives?
- Methodology : The electron-withdrawing nitrile and chloromethyl groups reduce pyrazine ring basicity, affecting interactions with biological targets. SAR studies (e.g., replacing Cl with Br or OH) can modulate potency. notes that pyrazine-2-carbonitrile derivatives inhibit CHK1 (IC₅₀ < 100 nM), suggesting the scaffold’s potential in kinase-targeted drug discovery. Use cell-based assays (e.g., DNA damage response modulation) to evaluate efficacy .
Q. What computational tools predict the metabolic pathways of this compound in pharmacokinetic studies?
- Methodology : Employ QSAR models (e.g., MetaSite or StarDrop) to identify metabolic hotspots. The chloromethyl group is susceptible to glutathione conjugation (Phase II metabolism), while the nitrile may undergo hydrolysis to a carboxylic acid. In vitro assays with liver microsomes and CYP450 inhibitors validate predictions .
Key Recommendations for Researchers
- Prioritize crystallography for unambiguous structural assignments.
- Use flow chemistry to control exothermic reactions involving the chloromethyl group.
- Explore proteolysis-targeting chimeras (PROTACs) leveraging the pyrazine scaffold for targeted protein degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
